Product packaging for 1-(Ethoxymethyl)-3,4-dihydroisoquinoline(Cat. No.:CAS No. 88422-90-6)

1-(Ethoxymethyl)-3,4-dihydroisoquinoline

Cat. No.: B11905189
CAS No.: 88422-90-6
M. Wt: 189.25 g/mol
InChI Key: NENUROUAIGJZTN-UHFFFAOYSA-N
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Description

Significance of the Dihydroisoquinoline Core in Medicinal Chemistry and Natural Products

The 3,4-dihydroisoquinoline (B110456) core, and its reduced counterpart, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), represent a pivotal structural motif in the landscape of medicinal chemistry and natural product science. chemsynthesis.comrsc.org These scaffolds are integral to a vast and diverse family of isoquinoline (B145761) alkaloids, which are predominantly found in a variety of plant species, including those of the Papaveraceae, Berberidaceae, and Ranunculaceae families. mdpi.com The inherent chemical architecture of the dihydroisoquinoline nucleus has rendered it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a wide spectrum of pharmacological activities.

The biological significance of compounds containing the dihydroisoquinoline core is extensive and well-documented. These molecules have been shown to possess a remarkable array of therapeutic properties, including antimicrobial, antifungal, antitumor, anti-inflammatory, analgesic, and antihypertensive effects. mdpi.comresearchgate.net Furthermore, derivatives of this scaffold have demonstrated potential as antimalarial, anti-HIV, and spasmolytic agents. mdpi.comnih.gov The versatility of the dihydroisoquinoline ring system allows for substitutions at various positions, leading to a rich diversity of analogues with distinct biological profiles. A prominent synthetic route to this important heterocyclic system is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine. mdpi.comorganic-chemistry.org

Overview of 1-(Ethoxymethyl)-3,4-dihydroisoquinoline within the Dihydroisoquinoline Class

This compound is a specific derivative belonging to the broader class of 1-substituted 3,4-dihydroisoquinolines. This particular compound features an ethoxymethyl group at the 1-position of the dihydroisoquinoline ring structure. While the dihydroisoquinoline scaffold itself is the subject of extensive research, detailed scientific literature focusing specifically on the synthesis, chemical properties, and biological activities of this compound is limited in the public domain.

General synthetic strategies for 1-substituted 3,4-dihydroisoquinolines are established, such as the three-component synthesis involving the cyclization of alkoxybenzenes with aldehydes and nitriles. researchgate.net These methods could theoretically be adapted for the synthesis of this compound. The biological potential of this specific compound has not been extensively explored in available research. However, based on the diverse activities of other 1-substituted dihydroisoquinolines, it could be hypothesized to exhibit interesting pharmacological properties. For instance, various 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have been investigated as potential tubulin polymerization inhibitors for cancer therapy. nih.gov Similarly, other analogues have been studied for their spasmolytic activity. mdpi.com

Further research is required to fully elucidate the chemical characteristics and biological profile of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B11905189 1-(Ethoxymethyl)-3,4-dihydroisoquinoline CAS No. 88422-90-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88422-90-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(ethoxymethyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C12H15NO/c1-2-14-9-12-11-6-4-3-5-10(11)7-8-13-12/h3-6H,2,7-9H2,1H3

InChI Key

NENUROUAIGJZTN-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NCCC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for 1 Ethoxymethyl 3,4 Dihydroisoquinoline and Its Analogues

Established Synthetic Pathways to 1-(Ethoxymethyl)-3,4-dihydroisoquinoline

While specific literature detailing the synthesis of this compound is not extensively documented, its formation can be reliably achieved through established methods for 1-substituted-3,4-dihydroisoquinolines. The most direct and classical approach involves the Bischler-Napieralski reaction. organicreactions.orgorganic-chemistry.orgwikipedia.org This reaction utilizes a β-phenylethylamide precursor, in this case, N-(2-phenylethyl)ethoxyacetamide. The synthesis of this precursor can be accomplished by the reaction of 2-phenylethanamine with an appropriate ethoxyacetylating agent, such as ethoxyacetyl chloride.

The subsequent cyclization of N-(2-phenylethyl)ethoxyacetamide is typically promoted by a dehydrating agent under acidic conditions to yield this compound. wikipedia.orgnih.gov

Advanced Strategies for the Dihydroisoquinoline Core Formation

Beyond the direct synthesis, a variety of advanced strategies have been developed for the construction and functionalization of the dihydroisoquinoline core, which are applicable to the synthesis of analogues of this compound.

Bischler-Napieralski Reaction and its Derivatives

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgnih.gov It involves the intramolecular cyclization of a β-arylethylamide. wikipedia.org The reaction is typically carried out in refluxing acidic conditions with a dehydrating agent. wikipedia.org

Two primary mechanisms have been proposed for this reaction. One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org For β-phenylethylamides, common dehydrating agents include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). wikipedia.orgnih.gov The choice of reagent can impact reaction efficiency, with P₂O₅ in refluxing POCl₃ being particularly effective for substrates lacking electron-donating groups on the benzene (B151609) ring. wikipedia.org

A notable modification of this reaction involves a Tf₂O-promoted tandem annulation of phenylethanols with nitriles, which proceeds through a phenonium ion intermediate. nih.gov This method offers a practical route to 3,4-dihydroisoquinolines. nih.gov

Table 1: Selected Reagents for the Bischler-Napieralski Reaction

ReagentTypical ConditionsNotes
Phosphoryl chloride (POCl₃)Refluxing in an inert solvent (e.g., toluene)Widely used and effective for many substrates. wikipedia.org
Phosphorus pentoxide (P₂O₅)Often used with POCl₃, high temperaturesParticularly useful for less reactive aromatic rings. wikipedia.org
Trifluoromethanesulfonic anhydride (Tf₂O)Often with a non-nucleophilic base (e.g., 2-chloropyridine)Milder conditions, suitable for sensitive substrates. nih.gov
Polyphosphoric acid (PPA)High temperaturesCan be used for phenethylcarbamates. wikipedia.org
Tin(IV) chloride (SnCl₄)Used with phenethylamides. wikipedia.orgLewis acid catalyst.
Boron trifluoride etherate (BF₃·OEt₂)Used with phenethylamides. wikipedia.orgLewis acid catalyst.

Pictet-Spengler Cyclization and Related Intramolecular Approaches

The Pictet-Spengler reaction provides an alternative and powerful route to tetrahydroisoquinolines, which can then be oxidized to dihydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov For the synthesis of this compound analogues, ethoxyacetaldehyde (B8798478) or a related carbonyl compound could be employed.

The reaction is driven by the formation of an electrophilic iminium ion under acidic conditions. wikipedia.org While less nucleophilic aromatic rings, like a simple phenyl group, may require harsher conditions such as refluxing strong acids (e.g., hydrochloric acid, trifluoroacetic acid), the presence of electron-donating groups on the aromatic ring facilitates the reaction under milder conditions. wikipedia.orgnih.gov The Pictet-Spengler reaction has been successfully used in the synthesis of a wide array of natural products and biologically active molecules. nih.gov

[3+2] Cycloaddition Reactions in Dihydroisoquinoline Synthesis

[3+2] Cycloaddition reactions have emerged as a modern and efficient method for constructing heterocyclic systems, including those containing the dihydroisoquinoline framework. These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

One notable example is the [3+2] cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles, such as allyl alkyl ketones. nih.gov This approach allows for the construction of complex, fused heterocyclic systems containing a tetrahydroisoquinoline core, which can be precursors to dihydroisoquinolines. nih.gov These reactions often proceed under mild conditions and can be catalyzed by chiral catalysts to achieve high levels of enantioselectivity. nih.gov

Metal-Catalyzed Coupling Reactions for Dihydroisoquinoline Functionalization

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of the dihydroisoquinoline core, including the introduction of substituents at the C1 position. Catalysts based on copper and iron have been shown to be effective for the direct functionalization of tetrahydroisoquinolines, which are closely related to dihydroisoquinolines. nih.gov

These reactions often proceed via C-H activation, allowing for the direct formation of carbon-carbon bonds without the need for pre-functionalized starting materials. nih.gov For instance, the C1 position of N-protected tetrahydroisoquinolines can be arylated or indolylated using copper or iron catalysts. nih.gov While direct application to introduce an ethoxymethyl group at the C1 position of a pre-formed dihydroisoquinoline is less common, these methods highlight the potential for late-stage functionalization in the synthesis of complex analogues.

Other Cyclization and Ring-Forming Methodologies

Several other cyclization strategies have been developed for the synthesis of dihydroisoquinolines and related heterocycles. One such method involves the intramolecular cyclization of arylalkyl isothiocyanates. This reaction can be promoted by strong acids, such as polyphosphoric acid, or Lewis acids to yield thione derivatives which can be further functionalized. researchgate.net

Additionally, radical cyclizations offer a distinct approach. For example, aryl radicals can react with alkynyl isothiocyanates in a cascade reaction to form complex fused systems containing a thiochromeno[2,3-b]indole core, demonstrating the versatility of radical-mediated ring-forming reactions. researchgate.net Oxidative cyclization methods, such as the N-N bond-forming cyclization of 2-aminomethyl-phenylamines, also provide access to related heterocyclic structures. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 1 Ethoxymethyl 3,4 Dihydroisoquinoline

Electrophilic and Nucleophilic Reactivity of the Dihydroisoquinoline Imine

The 3,4-dihydroisoquinoline (B110456) scaffold contains a cyclic imine functional group, which is characterized by a carbon-nitrogen double bond (C=N). This imine moiety is the primary center of both electrophilic and nucleophilic reactivity within the molecule.

The imine carbon is electrophilic due to the electronegativity of the adjacent nitrogen atom, making it susceptible to attack by nucleophiles. 3,4-Dihydroisoquinolines are known to react with a variety of nucleophiles to form substituted tetrahydroisoquinoline derivatives. researchgate.net This reactivity is fundamental to many synthetic applications of this class of compounds.

Conversely, the nitrogen atom of the imine possesses a lone pair of electrons, rendering it nucleophilic. This allows for reactions with various electrophiles. For instance, the nitrogen can be protonated by acids or alkylated by alkyl halides.

Reactions Involving the Ethoxymethyl Moiety (e.g., Oxidation Reactions)

The ethoxymethyl group (-CH₂OCH₂CH₃) attached at the C1 position of the dihydroisoquinoline ring introduces its own set of potential reactions, primarily centered around the ether linkage. While specific studies on the oxidation of 1-(ethoxymethyl)-3,4-dihydroisoquinoline are not extensively documented in the provided search results, the general principles of ether oxidation can be applied.

Oxidation of ethers can proceed through several pathways, often involving the formation of hydroperoxides as intermediates. researchgate.net The autoxidation of ethers, particularly in the presence of oxygen, can lead to the formation of various degradation products, including aldehydes, esters, and alcohols. researchgate.netresearchgate.net The specific products formed would depend on the reaction conditions and the presence of any catalysts. For instance, the oxidation of ethyl methyl ether has been shown to produce a range of intermediates, including aldehydes, acids, and esters. researchgate.net

It is also conceivable that under certain oxidative conditions, cleavage of the ether bond could occur, potentially leading to the formation of 1-hydroxymethyl-3,4-dihydroisoquinoline or further oxidized products.

Oxidation and Reduction Chemistry of the Dihydroisoquinoline Ring System

The dihydroisoquinoline ring system itself can undergo both oxidation and reduction reactions, altering the saturation level of the heterocyclic ring.

Oxidation:

3,4-Dihydroisoquinolines can be oxidized to their corresponding fully aromatic isoquinoline (B145761) counterparts. organic-chemistry.org This transformation represents a net loss of two hydrogen atoms and results in the formation of a more stable aromatic system. Various oxidizing agents can be employed to achieve this aromatization.

Furthermore, the benzylic carbon at the C1 position is susceptible to oxidation. The oxidation of N-substituted 1,2,3,4-tetrahydroisoquinolines can lead to the formation of 3,4-dihydroisoquinolin-1(2H)-ones. rsc.orgacs.org This type of oxidation specifically targets the carbon adjacent to the nitrogen and the aromatic ring. The reactivity in these oxidations can be influenced by the nature of substituents on the phenyl ring, with electron-donating groups generally promoting the reaction. rsc.org

Reduction:

Conversely, the imine functionality of the 3,4-dihydroisoquinoline ring can be reduced to an amine, yielding the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). This reduction involves the addition of two hydrogen atoms across the C=N double bond. This transformation is a common strategy in the synthesis of tetrahydroisoquinoline alkaloids and their derivatives. A variety of reducing agents can be used for this purpose. The oxidation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines can be achieved using systems like copper(II) chloride and molecular oxygen. clockss.org

TransformationReactantProductReagents/Conditions
Oxidation3,4-DihydroisoquinolineIsoquinolineVarious oxidizing agents
OxidationN-Substituted 1,2,3,4-Tetrahydroisoquinoline3,4-Dihydroisoquinolin-1(2H)-oneCerium Ammonium Nitrate (CAN), NaBrO₃ rsc.org or CuNPs/MagSilica, O₂ acs.org
Reduction3,4-Dihydroisoquinoline1,2,3,4-TetrahydroisoquinolineVarious reducing agents
Oxidation1,2,3,4-Tetrahydroisoquinoline3,4-DihydroisoquinolineCuCl₂-O₂ system clockss.org

Cycloaddition Reactions Involving Dihydroisoquinoline-N-oxides

While the provided information does not directly detail cycloaddition reactions of this compound-N-oxide, it does provide a basis for understanding the reactivity of the parent dihydroisoquinoline-N-oxides. Heteroaromatic N-oxides, in general, can participate as 1,3-dipoles in [3+2] cycloaddition reactions with electron-deficient alkenes. thieme-connect.de

The formation of isoquinoline N-oxides can be achieved through the direct N-oxidation of isoquinolines. nih.gov These N-oxides are valuable synthetic intermediates. For instance, treatment of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) with dipolarophiles can lead to cycloaddition products. researchgate.net

Pharmacological and Biological Activities of 1 Ethoxymethyl 3,4 Dihydroisoquinoline Derivatives

Antiviral Activity Profiles of Dihydroisoquinoline Compounds

Derivatives of the related compound dihydroartemisinin (B1670584) have been investigated for their antiviral properties. nih.gov Specifically, artesunate (B1665782), a derivative of dihydroartemisinin, has been shown to inhibit the in vitro replication of human cytomegalovirus (HCMV). nih.gov In the body, artesunate is quickly converted to its active form, dihydroartemisinin. nih.gov Studies have shown that these compounds are unstable in laboratory settings, and their antiviral effectiveness is influenced by the physiological state of the cells. nih.gov

Human cytomegalovirus is a widespread virus that can cause significant health issues in individuals with weakened immune systems. uni-tuebingen.de Current treatments for HCMV infections have limitations, including toxicity and the development of drug-resistant strains, highlighting the need for new antiviral agents. uni-tuebingen.de Research has focused on novel compounds that can target viral replication. uni-tuebingen.de For instance, some flavonoids have been found to block HCMV replication at concentrations much lower than those that are toxic to host cells. nih.gov One such flavonoid, baicalein, was identified as a particularly potent inhibitor. nih.gov

Enzyme Inhibition by Dihydroisoquinoline Derivatives

Leucine (B10760876) aminopeptidases (LAPs) are enzymes that cleave leucine residues from the N-terminus of proteins and peptides. wikipedia.org These enzymes are implicated in various pathological conditions, including cancer. nih.gov Certain 3,4-dihydroisoquinoline (B110456) derivatives have been identified as inhibitors of LAP. nih.gov Theoretical studies using 3D quantitative structure-activity relationship (3D-QSAR) models have been conducted on known substituted dihydroisoquinoline derivatives to understand their inhibitory activity against LAP. researchgate.net These in silico studies have shown that these compounds can interact with zinc ions and form hydrogen bonds and hydrophobic interactions within the LAP binding pocket. researchgate.net

The inhibitory action of these compounds on LAP has been linked to the suppression of cancer cell invasion. For example, bestatin, a natural LAP inhibitor, has been shown to inhibit the migration and invasion of ovarian cancer cells in a dose-dependent manner. nih.gov This inhibition is associated with the downregulation of proteins involved in cell motility, such as fascin (B1174746) and MMP-2/9. nih.gov

Table 1: Research on Leucine Aminopeptidase (B13392206) (LAP) Inhibition by Dihydroisoquinoline Derivatives

Study Focus Key Findings Methodology Significance
Discovery of 3,4-dihydroisoquinoline derivatives as LAP inhibitors. nih.gov Identified a new class of LAP inhibitors. In vitro and in vivo studies. Potential for developing new anti-cancer agents. nih.gov
3D-QSAR and docking studies of isoquinoline (B145761) derivatives. researchgate.net Provided insights into the structural requirements for LAP inhibition. Computational modeling. Guides the design of more potent LAP inhibitors. researchgate.net

The Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key regulator of angiogenesis, the formation of new blood vessels. nih.govwikipedia.org Inhibiting KDR is a critical strategy in cancer therapy as it can halt tumor growth and metastasis. nih.gov 1,2,3,4-Tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones have been identified as potent and selective inhibitors of KDR. nih.gov The discovery and structure-activity relationships of these novel inhibitors have been reported, along with their in vitro metabolism and pharmacokinetic profiles. nih.gov

KDR is a receptor for vascular endothelial growth factors (VEGFs) and plays a crucial role in signaling pathways that lead to endothelial cell proliferation and migration. nih.govwikigenes.org The extracellular portion of KDR contains seven immunoglobulin-like domains, with the first three being essential for VEGF binding. nih.gov The remaining domains, 4-7, are thought to contain structural features that prevent receptor dimerization and signaling in the absence of VEGF. nih.gov

Table 2: Research on Kinase Insert Domain Receptor (KDR) Inhibition by Dihydroisoquinoline Derivatives

Compound Class Key Findings Significance
1,2,3,4-Tetrahydroisoquinolines nih.gov Identified as potent and selective KDR inhibitors. Potential for development as anti-angiogenic cancer therapies. nih.gov
3,4-Dihydroisoquinoline-1(2H)-ones nih.gov Also identified as potent and selective KDR inhibitors. Offers a different chemical scaffold for KDR inhibition. nih.gov

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. youtube.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. youtube.com A series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IV, and the tumor-associated hCA IX. nih.govnih.gov

The study found that hCA IX was the most inhibited isoform by these derivatives, with inhibition constants (KIs) ranging from 243.6 to 2785.6 nM. nih.gov In contrast, hCA IV was not inhibited by these compounds. nih.gov Most of the derivatives were weak inhibitors of hCA I and II. nih.gov This isoform selectivity is a desirable characteristic for developing targeted therapies. nih.gov

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 7-amino-3,4-dihydroquinolin-2(1H)-one Derivatives. nih.gov

hCA Isoform Inhibition Profile Range of Inhibition Constants (KIs)
hCA I Weak inhibition Few with KIs < 10 µM
hCA II Weak inhibition Few with KIs < 10 µM
hCA IV Not inhibited -

Phosphodiesterase-4 (PDE4) is a key enzyme in immune and central nervous system cells, where it hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org By inhibiting PDE4, the intracellular levels of cAMP increase, which can produce anti-inflammatory effects. wikipedia.orgnih.gov Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors. nih.gov

Structure-activity relationship (SAR) analysis of these derivatives indicated that the presence of a methoxy (B1213986) group or a halogen atom at the ortho-position of the C-3 side chain phenyl ring enhanced both the inhibitory activity towards PDE4B and the selectivity. nih.gov One particular compound from this series demonstrated potent inhibition both in vitro and in vivo, making it a promising lead for the development of a new class of selective PDE4 inhibitors. nih.gov

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are often overexpressed in various cancers. nih.govnih.gov This makes them attractive targets for cancer therapy. nih.gov A number of heterocyclic compounds, including quinoline (B57606) derivatives, have been synthesized and evaluated for their PIM inhibitory activity. nih.gov

In the context of PIM-1 kinase, which is implicated in malignancies like prostate and breast cancer, computer-aided screening methods have been employed to identify potential inhibitors. mdpi.com Studies on triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives have been conducted to design new inhibitors. nih.gov Molecular docking studies have revealed that interactions with specific amino acid residues in the kinase's active site are crucial for inhibitory activity. nih.govmdpi.com For instance, the presence of nitrogen-containing rings and groups like OMe can enhance the inhibitory potential of these compounds. nih.gov

Table 4: List of Compounds

Compound Name
1-(Ethoxymethyl)-3,4-dihydroisoquinoline
Artesunate
Dihydroartemisinin
Baicalein
Bestatin
1,2,3,4-Tetrahydroisoquinolines
3,4-Dihydroisoquinoline-1(2H)-ones
7-amino-3,4-dihydroquinolin-2(1H)-one
1-phenyl-3,4-dihydroisoquinoline

Cytochrome P450 Inhibition

Cytochrome P450 (P450) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including drugs. nih.gov Inhibition of these enzymes, particularly CYP3A4, which is responsible for the metabolism of a significant percentage of marketed drugs, can lead to drug-drug interactions. nih.gov The inhibition of P450 enzymes can be reversible or irreversible. nih.gov Irreversible inhibition is often mechanism-based, where the enzyme's protein or heme is modified. nih.gov Understanding the mechanisms of P450 inhibition is critical in drug discovery to avoid adverse interactions. nih.govnih.gov While specific studies on this compound's direct inhibition of Cytochrome P450 are not prevalent, the broader class of isoquinoline derivatives has been investigated for such interactions. The potential for these compounds to act as inhibitors is an important area for further research to ensure their safety and efficacy when co-administered with other medications.

Receptor Modulation and Neuroactive Properties

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Interactions

Muscarinic acetylcholine receptors (mAChRs) are involved in numerous physiological functions in the central and peripheral nervous systems. nih.govnih.gov The M1, M2, and M3 subtypes are predominantly expressed in smooth muscle cells, where their activation leads to an increase in intracellular calcium and subsequent muscle contraction. mdpi.com Certain 1,3-disubstituted 3,4-dihydroisoquinolines have been investigated for their spasmolytic activity, which may involve modulation of mAChRs. mdpi.comnih.gov For instance, the synthesized compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) was found to modulate the function of mAChRs. mdpi.com The interaction with these receptors suggests that derivatives of this compound could have potential applications in conditions characterized by smooth muscle hyperactivity.

5-Hydroxytryptamine (5-HT) Receptor Modulations

The serotonin (B10506) (5-HT) receptor system is complex, with multiple subtypes mediating a wide range of physiological and behavioral processes. nih.gov The 5-HT2A and 5-HT2B receptors, in particular, have been the focus of significant research.

5-HT2A Receptor Activity Reduction: The 5-HT2A receptor is a primary target for serotonergic psychedelics and is also involved in inflammatory processes and hormonal regulation. wikipedia.orgnih.gov Antagonists of the 5-HT2A receptor are used to treat conditions like hypertension and can counteract the effects of psychedelic drugs. wikipedia.org Research on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) demonstrated a significant reduction in 5-HT2A receptor activity in smooth muscle cells and neurons of the myenteric plexus. mdpi.com This finding suggests that derivatives of this compound may possess therapeutic potential in disorders where 5-HT2A receptor activity is dysregulated.

5-HT2B Receptor Activity Reduction: The 5-HT2B receptor plays a role in the peripheral nervous system, particularly in cardiac valve function, and is also found in the central nervous system. wikipedia.org Excessive stimulation of this receptor can lead to valvulopathy. wikipedia.org Antagonism of the 5-HT2B receptor has shown promise in treating conditions like pulmonary arterial hypertension. nih.gov The study on DIQ also revealed a reduction in 5-HT2B receptor activity, indicating a potential for this class of compounds to modulate this receptor subtype as well. mdpi.com

Neuroprotective Effects

Neuroprotection involves preserving neuronal structure and function. Excitotoxicity, often mediated by excessive stimulation of N-methyl-d-aspartate (NMDA) receptors, and oxidative stress are key contributors to neuronal damage in neurodegenerative diseases. nih.gov Some compounds exert neuroprotective effects by inhibiting these processes. For example, alpha-dihydroergocryptine has been shown to reduce neuronal death in the substantia nigra in an animal model. nih.gov While direct evidence for the neuroprotective effects of this compound is limited, the broader class of isoquinoline derivatives and related heterocyclic compounds have shown promise in this area. For instance, a newly synthesized chromene derivative demonstrated neuroprotective effects against excitotoxicity and oxidative stress. nih.gov Further investigation into the neuroprotective potential of this compound derivatives is warranted.

Antitumor and Antiproliferative Potentials

The isoquinoline scaffold is present in a number of natural and synthetic compounds with a wide range of biological activities, including antitumor properties. mdpi.com Some isoquinoline derivatives have been investigated for their ability to inhibit the proliferation of cancer cells. For example, certain 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target in cancer therapy. nih.gov The potential for this compound derivatives to exhibit antitumor and antiproliferative activities is an area of active research, driven by the need for novel cancer therapeutics.

Anti-Inflammatory and Antimicrobial Activities

Anti-Inflammatory Activities: Inflammation is a complex biological response to harmful stimuli. Certain isoquinoline derivatives have demonstrated significant anti-inflammatory properties. For instance, a novel isoquinoline derivative, CYY054c, was found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages. nih.gov Another study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed a pronounced anti-inflammatory effect, surpassing that of the standard drug diclofenac (B195802) sodium in an animal model. biomedpharmajournal.org Furthermore, some quinoline alkaloids have been shown to suppress the gene expression and secretion of pro-inflammatory cytokines. researchgate.net Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as STING inhibitors with anti-inflammatory effects. nih.gov These findings suggest that derivatives of this compound could be valuable leads for the development of new anti-inflammatory agents.

Antimicrobial Activities: The search for new antimicrobial agents is a global health priority. Various heterocyclic compounds, including those with an isoquinoline or related triazole core, have been screened for their ability to inhibit the growth of bacteria and fungi. nih.govresearchgate.netnih.gov For example, certain 2,4-dihydro- nih.govwikipedia.orgnih.govtriazol-3-one derivatives have shown activity against a range of microorganisms. nih.gov The structural features of this compound could potentially be modified to enhance antimicrobial activity, making this an interesting avenue for future research.

Natural Product Derivations: Angulatine and Related Ethoxymethyl-Containing Alkaloids

Initial research into the natural product chemistry of certain plant species, particularly within the Celastrus genus, has led to the isolation of various bioactive compounds. However, a clarification is necessary regarding the chemical identity of compounds referred to as "Angulatine." Scientific literature predominantly identifies "Angulatine" and related compounds from Celastrus angulatus as sesquiterpene polyol esters, not as derivatives of this compound. Furthermore, extensive database searches indicate that this compound is a synthetic chemical scaffold and has not been reported as a naturally occurring alkaloid.

This section will, therefore, address the known alkaloids isolated from Celastrus angulatus and discuss the broader context of naturally occurring alkaloids that feature ether linkages, as no specific examples of ethoxymethyl-containing alkaloids have been prominently identified in current literature.

Alkaloids from Celastrus angulatus

The plant Celastrus angulatus, known as the Chinese bittersweet, is a source of various secondary metabolites, including a range of alkaloids. While these are not based on the this compound core, they represent the true alkaloidal content of this plant species. Research has led to the isolation and characterization of several unique alkaloids from the leaves and root bark of C. angulatus.

One such compound is the novel skeleton alkaloid named Chinese Bittersweet Alkaloid III . nih.gov Its structure was elucidated through extensive spectroscopic analysis, including IR, 2D-NMR, and mass spectrometry. nih.gov Beyond this, other studies on the Celastraceae family have revealed the presence of pyridine (B92270) alkaloids in Celastrus angulatus. academicstrive.com These compounds are noted for their insecticidal properties. academicstrive.com

A review of the chemical constituents of the Celastrus genus confirms the presence of sesquiterpenes, diterpenes, triterpenes, flavonoids, and various alkaloids. researchgate.netnih.gov Specifically for Celastrus paniculatus, another species in the genus, alkaloids such as celapanin, celapanigin, celapagin, and paniculatine (B1222650) have been identified. nih.gov These findings underscore that the alkaloid profile of Celastrus species is diverse but does not include the specific dihydroisoquinoline structure mentioned in the subject of this article.

Table 1: Known Alkaloids from Celastrus Species

Alkaloid NamePlant SourceStructural ClassReference
Chinese Bittersweet Alkaloid IIICelastrus angulatusNovel skeleton alkaloid nih.gov
CelapaninCelastrus paniculatusSesquiterpene alkaloid nih.gov
CelapaniginCelastrus paniculatusSesquiterpene alkaloid nih.gov
CelapaginCelastrus paniculatusSesquiterpene alkaloid nih.gov
PaniculatineCelastrus paniculatusAlkaloid nih.gov
Wifornine FCelastrus paniculatusAlkaloid core.ac.uk

This table is generated based on available research and is not exhaustive.

Naturally Occurring Alkaloids with Ether Linkages

While the ethoxymethyl group appears to be absent in naturally occurring alkaloids based on current knowledge, other forms of ether linkages are found in various alkaloid structures. The formation of these ether bridges is a significant biosynthetic modification that contributes to the structural diversity and biological activity of these compounds.

A notable example is the loline alkaloids , which are produced by endophytic fungi that live in symbiotic relationships with certain grasses. nih.gov These alkaloids possess a pyrrolizidine (B1209537) ring system with a characteristic ether bridge connecting two carbon atoms. nih.gov The biosynthesis of this ether linkage is a complex enzymatic process. Research indicates that a non-heme iron oxygenase, LolO, is responsible for the formation of this ether bridge through the oxidation of an intermediate, exo-1-acetamidopyrrolizidine. nih.gov

The biosynthesis of various alkaloids often involves complex reactions that can lead to the formation of ether linkages. These reactions are crucial for creating the final, often rigid, structures of many bioactive alkaloids.

Structure Activity Relationship Sar Studies on 1 Ethoxymethyl 3,4 Dihydroisoquinoline Derivatives

Impact of Substituents on the Dihydroisoquinoline Core Activity

The 3,4-dihydroisoquinoline (B110456) scaffold is a common motif in a wide range of biologically active compounds. mdpi.com Alterations to this core structure have been shown to significantly impact the pharmacological profile of the resulting derivatives.

Research has demonstrated that the nature and position of substituents on the dihydroisoquinoline ring system play a critical role in determining biological activity. For instance, the introduction of electron-rich substituents on the isoquinoline (B145761) core can influence the electronic properties of the molecule and its interaction with biological targets. nih.gov Studies on related 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have shown that the addition of methoxy (B1213986) (CH₃O) or trifluoromethoxy (CF₃O) groups to the phenyl ring at the para-position can enhance inhibitory activity against certain enzymes. nih.gov

Furthermore, the type of linker group connecting a side chain to the dihydroisoquinoline core is important for activity. For example, in a series of N-substituted 5,8-disubstituted tetrahydroisoquinolines, it was found that –CH₂– or –CONH– linkers were more effective than –CO– or –COCH₂– linkers, suggesting that the precise positioning of a terminal aromatic ring is crucial for target binding. nih.gov

The following table summarizes the impact of various substituents on the activity of dihydroisoquinoline derivatives based on published research findings:

Interactive Data Table: Impact of Substituents on Dihydroisoquinoline Core Activity

Substituent/Modification Position Observed Impact on Activity Reference Compound Series
Methoxy (CH₃O) grouppara-position of phenyl ringEnhanced inhibitory activity against PDE4B. nih.gov1,2,3,4-Tetrahydroisoquinoline derivatives
Trifluoromethoxy (CF₃O) grouppara-position of phenyl ringEnhanced inhibitory activity against PDE4B. nih.gov1,2,3,4-Tetrahydroisoquinoline derivatives
Sulfonamide groupN/APlayed a key role in improving inhibitory activity and selectivity against PDE4B. nih.gov1,2,3,4-Tetrahydroisoquinoline derivatives
Rigid substituentsC-3 positionFavored subtype selectivity. nih.gov1,2,3,4-Tetrahydroisoquinoline derivatives
–CH₂– or –CONH– linkers7-positionMore effective than –CO– or –COCH₂– linkers. nih.govN-substituted 5,8-disubstituted tetrahydroisoquinolines
N-methylpiperazine8-positionPreferred substituent for antitubercular activity. nih.govN-substituted 5,8-disubstituted tetrahydroisoquinolines
Large substituents (e.g., Bn)5-positionWell-tolerated for antitubercular activity. nih.govN-substituted 5,8-disubstituted tetrahydroisoquinolines
5-cyano-3-pyridinyl or 3-cyanophenyl appendages1-positionDemonstrated improved activity as PD-1/PD-L1 inhibitors compared to attachment at the nitrogen atom. researchwithrutgers.comresearchgate.net1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives

Significance of the Ethoxymethyl Substitution on Biological Efficacy and Selectivity

While broad modifications to the dihydroisoquinoline core are informative, the specific nature of the substituent at the 1-position is often a primary determinant of a compound's biological profile. The ethoxymethyl group [—CH₂(OCH₂CH₃)] in 1-(Ethoxymethyl)-3,4-dihydroisoquinoline is a key feature that can influence several aspects of the molecule's behavior.

The size, lipophilicity, and hydrogen bonding capacity of the substituent at the 1-position can dictate how the molecule fits into and interacts with a biological target's binding pocket. While direct SAR data for the ethoxymethyl group in this specific scaffold is not extensively detailed in the provided context, general principles of medicinal chemistry suggest that this group can contribute to:

Lipophilicity: The ethyl component of the ethoxymethyl group increases the lipophilicity of the molecule compared to a simpler hydroxymethyl or methoxymethyl group. This can affect the compound's ability to cross cell membranes and the blood-brain barrier.

Hydrogen Bonding: The ether oxygen in the ethoxymethyl group can act as a hydrogen bond acceptor, potentially forming a key interaction with a specific amino acid residue in a receptor or enzyme active site.

Steric Interactions: The size and conformation of the ethoxymethyl group will influence how the molecule orients itself within a binding site, which can be critical for achieving the optimal geometry for a biological response.

In a related context, studies on 1-substituted-3,4-dihydroisoquinolines have shown that as the length of the alkyl substitution at the 1-position increases, the enantiomeric excess (% ee) achieved in certain asymmetric reductions can decrease. nih.gov This highlights how the steric bulk at this position can influence chemical transformations and, by extension, the biological properties of the resulting stereoisomers.

Stereochemical Influences on Pharmacological Profiles

Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.govijpsjournal.com These enantiomers can have identical physical and chemical properties in an achiral environment but often exhibit different pharmacological and toxicological profiles in the chiral environment of the human body. nih.gov The introduction of a substituent at the C1 position of the 3,4-dihydroisoquinoline ring, as in this compound, creates a chiral center.

The differential effects of enantiomers are well-documented for various classes of drugs. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. nih.gov For example, in the case of the β-blocker sotalol, the (-)-enantiomer possesses both β-blocking and antiarrhythmic activity, whereas the (+)-enantiomer only has antiarrhythmic properties. nih.gov

The absolute configuration of chiral centers can significantly impact the biological activity of dihydroisoquinoline derivatives. For instance, in a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives designed as PD-1/PD-L1 inhibitors, the (1S,3S) stereoisomer demonstrated significantly improved activity compared to other isomers. researchwithrutgers.comresearchgate.net This underscores the importance of stereochemistry in the design of potent and selective therapeutic agents. The specific three-dimensional arrangement of atoms in a molecule determines how it interacts with its biological target, and even subtle changes in stereochemistry can lead to dramatic differences in pharmacological outcomes. nih.gov

The following table illustrates the importance of stereochemistry with examples from different drug classes:

Interactive Data Table: Examples of Stereochemical Influence on Pharmacological Profiles

Drug Enantiomer/Stereoisomer Pharmacological Profile
Sotalol(-)-enantiomerPossesses both β-blocker and antiarrhythmic activity. nih.gov
Sotalol(+)-enantiomerHas antiarrhythmic properties but lacks β-adrenergic antagonism. nih.gov
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivative (LH1388)(1S,3S)-4eDemonstrated improved activity as a PD-1/PD-L1 inhibitor (IC₅₀ = 21.4 nM). researchwithrutgers.comresearchgate.net
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivative (LH1352)(S)-1eShowed lower activity as a PD-1/PD-L1 inhibitor (IC₅₀ = 329 nM). researchwithrutgers.comresearchgate.net
Dihydroquercetin(2R,3R)-DHQThe biological activity of different stereoisomers is a subject of ongoing research to identify the most active form. researchgate.net

Mechanistic Elucidation of Biological Actions

Computational Chemistry and in Silico Approaches in Dihydroisoquinoline Research

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. This technique complements the static picture provided by molecular docking. For a flexible molecule like 1-(Ethoxymethyl)-3,4-dihydroisoquinoline, MD simulations would be invaluable in exploring its conformational landscape and understanding how different conformations might influence its binding to a target protein.

Assess the stability of docked poses: By simulating the ligand-protein complex in a solvated environment, MD can validate the stability of the binding mode predicted by docking.

Calculate binding free energies: Techniques like MM/PBSA and MM/GBSA, applied to MD simulation trajectories, can provide more accurate estimations of binding affinity compared to docking scores alone.

Investigate the role of water molecules: MD simulations can reveal the importance of bridging water molecules in mediating ligand-protein interactions.

Explore allosteric effects: These simulations can shed light on how the binding of a ligand to one site on a protein can influence the protein's dynamics and the binding of other molecules at a distant site.

The application of MD simulations to this compound in complex with a putative target would provide a deeper understanding of its binding mechanism and pave the way for the rational design of more potent analogs.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations can provide fundamental insights into the intrinsic properties of this compound.

DFT calculations have been employed in the study of related heterocyclic systems. For instance, in the development of novel 3,4-dihydroisoquinolin-1(2H)-one derivatives, DFT calculations have been used to investigate reaction mechanisms. researchgate.net For angular-substituted mdpi.comnih.govthiazino[3,4-a]isoquinolines, geometry optimization using DFT is a crucial preliminary step before molecular docking studies to obtain the most stable conformation of the ligand. nih.gov

For this compound, quantum chemical calculations could be used to determine a range of important properties:

Molecular Geometry: Optimization of the molecular structure to determine the most stable 3D arrangement of atoms.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its electronic behavior and reactivity. The HOMO-LUMO gap is a key indicator of chemical stability.

Electrostatic Potential (ESP) Maps: Visualization of the charge distribution on the molecular surface to identify regions that are prone to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions.

Conceptual DFT Reactivity Indices: Calculation of parameters like chemical hardness, softness, electronegativity, and electrophilicity index to predict the reactivity of the molecule.

Topological Analysis: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) analysis can provide detailed information about the nature of chemical bonds within the molecule.

Table 2: Potential Applications of Quantum Chemical Calculations for this compound

Calculation MethodPredicted PropertySignificance
Density Functional Theory (DFT)Optimized molecular geometryProvides the most stable 3D structure for further computational analysis. nih.govresearchgate.net
HOMO-LUMO Energy CalculationElectronic reactivity and stabilityA smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Charge distribution and reactive sitesIdentifies regions for non-covalent interactions with biological targets.
Conceptual DFT Reactivity IndicesGlobal and local reactivityPredicts how the molecule will behave in a chemical reaction.
QTAIM and ELF AnalysisNature of chemical bondsOffers a detailed understanding of the electronic structure.

In Silico Screening and Predictive Modeling of Biological Activity

In silico screening encompasses a variety of computational techniques used to identify hit compounds from large databases and to predict the biological activity of molecules before their synthesis and experimental testing. For the 3,4-dihydroisoquinoline (B110456) scaffold, these methods have been successfully applied to prioritize compounds for further investigation.

One prominent example is the use of Prediction of Activity Spectra for Substances (PASS) analysis. PASS is a computational tool that predicts a wide range of biological activities for a given chemical structure based on a training set of known active compounds. In a study of 1,3-disubstituted 3,4-dihydroisoquinolines, in silico simulation, likely including PASS or similar methods, predicted smooth muscle relaxant activity, which was subsequently confirmed by ex vivo experiments. mdpi.com

Virtual screening, often coupled with molecular docking, is another powerful in silico approach. As mentioned earlier, a large-scale virtual screening of 3,4-dihydroisoquinoline derivatives led to the identification of potential leucine (B10760876) aminopeptidase (B13392206) inhibitors. mdpi.comnih.gov This process typically involves filtering large compound libraries based on physicochemical properties (e.g., Lipinski's rule of five) to select for drug-like molecules before proceeding to more computationally intensive docking simulations. mdpi.comnih.gov

For this compound, these in silico screening methods could be employed to:

Predict its biological activity spectrum: PASS analysis could suggest potential therapeutic applications by comparing its structure to a vast database of biologically active molecules.

Identify potential protein targets: Reverse docking, where the molecule is docked against a panel of known protein structures, could help to identify its most likely biological targets.

Prioritize for synthesis and testing: By predicting its potential for a desired biological activity, in silico screening can help to decide whether this compound is a promising candidate for chemical synthesis and further experimental evaluation.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based drug design strategies are central to modern medicinal chemistry, and both can be applied to the development of novel drugs based on the this compound scaffold.

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target of interest. A key technique in this area is Quantitative Structure-Activity Relationship (QSAR) modeling. A 3D-QSAR study was performed on a set of 3,4-dihydroisoquinoline derivatives with the best binding scores from a docking study against leucine aminopeptidase. mdpi.com The resulting model showed good predictive capability, which can be used to guide the design of new, more potent inhibitors. mdpi.comnih.gov

Structure-based drug design , on the other hand, is possible when the 3D structure of the target protein is available. This approach involves the design of ligands that can fit into the target's binding site with high affinity and selectivity. The development of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as novel inhibitors of poly(ADP-ribose) polymerase (PARP) is an example of structure-based design. nih.gov By understanding the pharmacophore model for PARP1 inhibitors, researchers were able to design a novel scaffold that conforms to this model, leading to the identification of potent lead compounds. nih.gov

For this compound, these design strategies could be implemented as follows:

If a target is known but its structure is not: A library of analogs of this compound could be synthesized and tested for activity. The resulting data could then be used to build a QSAR model to guide further optimization.

If a target and its structure are known: Structure-based design could be used to optimize the substituents on the this compound scaffold to enhance its binding affinity and selectivity for the target. The ethoxymethyl group at the 1-position offers a key vector for chemical modification to explore interactions within a binding pocket.

Perspectives and Future Directions in 1 Ethoxymethyl 3,4 Dihydroisoquinoline Research

Rational Design and Synthesis of Novel Bioactive Analogues

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. nih.gov For 1-(ethoxymethyl)-3,4-dihydroisoquinoline, future efforts should focus on systematic structural modifications to explore and optimize its potential biological activities. This can be guided by established structure-activity relationships (SAR) observed in related dihydroisoquinoline series. rsc.org

A primary strategy involves the application of bioisosterism, where the ethoxymethyl group at the C1 position is replaced by other functional groups to modulate physicochemical properties and biological activity. researchgate.netcambridgemedchemconsulting.com For instance, replacing the ether oxygen with sulfur or an amino group, or altering the length and branching of the alkyl chain, could significantly impact target binding and metabolic stability. Furthermore, modifications to the dihydroisoquinoline core, such as substitutions on the aromatic ring, can be explored to enhance potency and selectivity. nih.gov

The synthesis of these novel analogues can be achieved through established and emerging synthetic methodologies. The Bischler-Napieralski and Pictet-Spengler reactions are classical methods for constructing the 3,4-dihydroisoquinoline (B110456) core and can be adapted for the synthesis of a diverse library of analogues. mdpi.comorganic-chemistry.org

Table 1: Potential Bioisosteric Replacements for the 1-Ethoxymethyl Group

Original GroupPotential BioisostereRationale for Replacement
-CH₂OCH₂CH₃-CH₂SCH₂CH₃Altering electronic properties and potential for new interactions.
-CH₂OCH₂CH₃-CH₂NHCH₂CH₃Introducing hydrogen bond donor/acceptor capabilities.
-CH₂OCH₂CH₃-CF₂OCH₂CH₃Enhancing metabolic stability. cambridgemedchemconsulting.com
-CH₂OCH₂CH₃CyclopropylmethylIntroducing conformational rigidity.

Exploration of Unconventional Pharmacological Targets

While many isoquinoline (B145761) alkaloids have been investigated for their effects on well-established targets, the unique structural features of this compound may allow for interaction with unconventional pharmacological targets. nih.gov Future research should venture beyond traditional targets to uncover novel mechanisms of action.

The diverse biological activities reported for the broader class of dihydroisoquinolines, including inhibition of enzymes like poly(ADP-ribose) polymerase (PARP) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and modulation of receptors and ion channels, provide a starting point for screening this compound and its analogues. nih.govnih.gov Furthermore, emerging targets in areas like cancer, neurodegenerative diseases, and infectious diseases should be considered. nih.govpreprints.org For example, the potential of isoquinoline derivatives to modulate processes in HPV-related cancers has been noted. preprints.org

Screening a library of rationally designed analogues against a panel of diverse and unconventional targets could lead to the discovery of novel lead compounds for challenging diseases.

Table 2: Potential Unconventional Targets for this compound Analogues

Target ClassSpecific ExamplePotential Therapeutic AreaReference for Scaffold Activity
Protein-Protein InteractionsPD-1/PD-L1Immuno-oncology researchwithrutgers.com
Epigenetic ModulatorsHistone Deacetylases (HDACs)Cancer, Neurodegeneration nih.gov
RNA-binding proteinsVarious-
Aminoacyl-tRNA synthetasesInfectious Diseases-

Integration of Advanced Synthetic and Computational Methodologies

To accelerate the discovery and optimization of bioactive this compound analogues, the integration of advanced synthetic and computational methods is crucial.

Modern synthetic techniques, such as photocatalytic reactions and flow chemistry, can enable the rapid and efficient synthesis of compound libraries with high structural diversity. nih.gov These methods can overcome the limitations of traditional synthetic routes and provide access to novel chemical space.

In parallel, computational approaches like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can guide the rational design of new analogues. nih.govmdpi.com By building predictive models based on the interactions of related dihydroisoquinolines with their targets, researchers can prioritize the synthesis of compounds with the highest probability of success. nih.govmdpi.com For instance, in silico screening of virtual libraries of this compound derivatives against various protein targets can identify potential hits for subsequent experimental validation. mdpi.com

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for dissecting complex biological processes. ljmu.ac.uk this compound and its derivatives, if found to possess selective biological activity, could be developed into valuable chemical probes.

A key step in this process is the design and synthesis of derivatives that incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, without significantly compromising their biological activity. rsc.orgmdpi.com For example, a fluorescently labeled version of a bioactive this compound analogue could be used to visualize its subcellular localization and track its interaction with target proteins in living cells. nih.gov The synthesis of boroisoquinolines, a new family of fluorophores, demonstrates the feasibility of creating fluorescent isoquinoline derivatives. rsc.orgnih.gov

The development of such probes would enable detailed studies of the compound's mechanism of action and could help to identify its molecular targets, providing crucial insights for further drug development.

Table 3: Strategies for Developing Chemical Probes from this compound

Probe TypeModification StrategyApplication
Fluorescent ProbeIncorporation of a fluorophore (e.g., via a linker)Cellular imaging, target engagement studies. nih.gov
Affinity-based ProbeAttachment of a biotin tagTarget identification and validation via pulldown assays.
Photoaffinity ProbeIntroduction of a photoreactive group (e.g., diazirine)Covalent labeling of target proteins for identification. unimi.it

Q & A

Q. What are the standard synthetic routes for preparing 1-(Ethoxymethyl)-3,4-dihydroisoquinoline, and what are their limitations?

The Bischler-Napieralski cyclization is a foundational method, involving the cyclodehydration of β-phenylethylamine derivatives using Lewis acids like POCl₃. This method requires stringent conditions, including azeotropic distillation and prolonged reaction times, which can lead to harsh by-products and complicate purification . A key limitation is the reliance on POCl₃, which poses safety and environmental concerns due to its corrosive nature. Alternative approaches, such as one-pot syntheses without isolating intermediates, have been explored to streamline the process but may require further optimization for scalability .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : To confirm the ethoxymethyl substitution pattern and dihydroisoquinoline backbone.
  • GC/MS or HPLC : For assessing purity and detecting residual solvents or by-products.
  • X-ray crystallography (if crystalline): To resolve ambiguities in stereochemistry.
    Discrepancies in reported molecular weights (e.g., ±3 g/mol in analogs) highlight the need for cross-validation using multiple methods .

Advanced Research Questions

Q. What strategies are effective in optimizing the Bischler-Napieralski cyclization to reduce reliance on POCl₃ and improve reaction efficiency?

Emergent catalytic systems, such as graphene oxide (GO) or noble metal-free MoS₂/ZnIn₂S₄ nanocomposites, enable acceptorless dehydrogenation under milder conditions. These systems avoid stoichiometric oxidants and concurrently produce H₂, enhancing sustainability . For example, GO leverages oxygen-containing groups and π-conjugation to catalyze dehydrogenation of tetrahydroisoquinoline precursors at ambient conditions, achieving yields >90% in select cases .

Q. How do structural modifications, such as ethoxymethyl substitution, influence the biological activity of 3,4-dihydroisoquinoline derivatives?

Ethoxymethyl groups alter electronic properties and steric bulk, impacting interactions with biological targets. Comparative studies with analogs (e.g., chloro- or bromo-substituted derivatives) reveal that electron-donating substituents enhance binding to viral enzymes. For instance, 1-(p-methoxyphenoxymethyl)-3,4-dihydroisoquinoline derivatives exhibit antiviral activity against influenza and parainfluenza viruses, suggesting ethoxymethyl variants may similarly modulate pharmacokinetics .

Q. What are the challenges in achieving selective dehydrogenation of tetrahydroisoquinoline precursors to obtain 3,4-dihydroisoquinoline derivatives, and how can they be addressed?

Over-oxidation to isoquinoline is a major challenge. Metal-free catalysts like GO promote semi-dehydrogenation by stabilizing intermediates via π-π interactions, minimizing over-oxidation . Reaction parameters (e.g., solvent polarity, temperature) must be tightly controlled; for example, using tetrahydrofuran (THF) with Pd(0) catalysts achieves 53% yield of 3,4-dihydroisoquinoline without aromatization .

Q. How can researchers resolve contradictions in reported molecular weights or spectral data for this compound analogs?

Discrepancies often arise from isotopic variations or impurities. Mitigation strategies include:

  • High-resolution mass spectrometry (HRMS) : To confirm exact molecular weights (e.g., 255.74 vs. 258.73 g/mol in chloro-substituted analogs) .
  • Comparative NMR studies : Cross-referencing chemical shifts with structurally characterized derivatives (e.g., 1-(heptafluoropropyl) analogs) .
  • Collaborative data sharing : Leveraging databases like PubChem to validate findings .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Flash chromatography : Using gradients of hexane/ethyl acetate (20:1 to 5:1) effectively separates dihydroisoquinolines from polar by-products .
  • Recrystallization : Ethanol-ether mixtures yield high-purity crystals for analogs like 1-(heptafluoropropyl)-3,4-dihydroisoquinoline .

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations can map reaction pathways, such as the role of POCl₃ in Bischler-Napieralski cyclization, by analyzing transition states and charge distribution. This approach has been validated in studies on MoS₂/ZnIn₂S₄ nanocomposites, where bandgap engineering predicts catalytic efficiency .

Application-Oriented Research

Q. What are the potential pharmacological applications of this compound, and how can its activity be validated?

Derivatives of 3,4-dihydroisoquinoline exhibit antitumor, anti-inflammatory, and antiviral properties. In vitro assays, such as quorum-sensing inhibition in P. aeruginosa or leishmanial growth suppression, provide initial activity screens. Mechanistic studies (e.g., enzyme inhibition kinetics) are critical for target validation .

Q. How does the ethoxymethyl group influence the compound’s stability under physiological conditions?

Ethoxymethyl substituents enhance metabolic stability compared to hydroxyl or halogenated analogs by reducing oxidative susceptibility. Accelerated stability testing (e.g., pH 7.4 buffer at 37°C) coupled with LC-MS monitoring can quantify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.